molecular formula C23H22N6OS B10934995 N-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]carbamothioyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide

N-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]carbamothioyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B10934995
M. Wt: 430.5 g/mol
InChI Key: GGDRUDKKIKEVLZ-UHFFFAOYSA-N
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Description

N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N’-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA is a synthetic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N’-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA involves multiple steps. The initial step typically includes the formation of Schiff bases by reacting phenylhydrazine with substituted ketones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as elemental microanalysis, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the structure and purity of the synthesized compound .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N’-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N’-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N’-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA is unique due to its dual pharmacological properties, combining both antileishmanial and antimalarial activities with cytotoxic effects against cancer cells.

Properties

Molecular Formula

C23H22N6OS

Molecular Weight

430.5 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methylcarbamothioyl]-1,3-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C23H22N6OS/c1-16-18(14-28(2)26-16)13-24-23(31)25-22(30)20-15-29(19-11-7-4-8-12-19)27-21(20)17-9-5-3-6-10-17/h3-12,14-15H,13H2,1-2H3,(H2,24,25,30,31)

InChI Key

GGDRUDKKIKEVLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC(=S)NC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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